4-Bromo-3-fluorophenylacetic acid
Overview
Description
4-Bromo-3-fluorophenylacetic acid is an organic compound that belongs to the class of organic molecules known as phenylacetic acids . It is a white crystalline powder that is water-insoluble.
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-(4-bromo-3-fluorophenyl)acetonitrile with sulfuric acid and acetic acid in water at 105°C for 2 hours . Another method involves stirring a solution of 2-(4-bromo-3-fluorophenyl)acetonitrile in sulfuric acid and water at 100°C for 16 hours .Molecular Structure Analysis
The molecular formula of this compound is C8H6BrFO2 . The InChI code is 1S/C8H6BrFO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 233.04 .Scientific Research Applications
Comparative DFT Study on Reactivity and Spectra
A detailed comparative DFT study investigated the reactivity and acidity of halogen substituted phenylacetic acids, including 4-Bromo-3-fluorophenylacetic acid. This research provides insights into the molecular properties and vibrational spectra, enhancing our understanding of these compounds in various scientific applications. The study shows the structural properties and reactivity using descriptors such as Fukui functions and HOMO-LUMO gaps, offering valuable data for chemical synthesis and material science fields (Srivastava et al., 2015).
RNA Mimic of Green Fluorescent Protein
In the realm of biotechnology and molecular biology, the compound has been explored in the synthesis of novel RNA–fluorophore complexes for imaging RNA trafficking and sensing small molecules in live cells. This innovative application underscores the potential of this compound in developing advanced tools for biological research and diagnostics (Filonov et al., 2014).
Advanced Organic Synthesis
A new approach utilizing this compound in organic synthesis has been explored, providing a pathway to 4-Phenyl-β-aminotetralin. This process highlights the compound's role in facilitating complex chemical reactions, showcasing its utility in creating pharmacologically active molecules and intermediates in medicinal chemistry (Vincek & Booth, 2009).
Genetically Encoded Fluorescent Amino Acid
This compound plays a role in the development of novel fluorescent amino acids, marking a significant advancement in protein studies. These developments enable detailed investigations into protein structure, dynamics, and interactions, crucial for understanding biological processes and developing therapeutic agents (Summerer et al., 2006).
Bioactive Platinum(IV) Complexes
Research into cytotoxic platinum(IV) complexes incorporating halogenated phenylacetic acids, including this compound, demonstrates the compound's potential in cancer therapy. These complexes show promising anti-proliferative properties across various cancer cell lines, offering insights into new chemotherapeutic agents (Aputen et al., 2022).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Properties
IUPAC Name |
2-(4-bromo-3-fluorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSICSVFGBAGWMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700713 | |
Record name | (4-Bromo-3-fluorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942282-40-8 | |
Record name | (4-Bromo-3-fluorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-bromo-3-fluorophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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